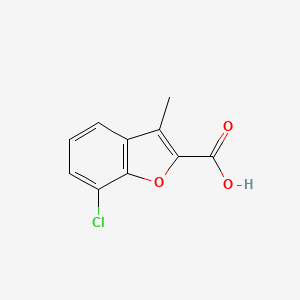

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

描述

7-chloro-3-methyl-benzofuran-2-carboxylic acid is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in the fields of drug discovery and development .

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the reaction of salicylaldehyde derivatives with appropriate reagents to form the benzofuran core, followed by chlorination and methylation steps .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity. For example, the use of cuprous chloride as a catalyst in the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones can produce methyl-substituted benzofuran rings efficiently .

化学反应分析

Types of Reactions

7-chloro-3-methyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

科学研究应用

Scientific Research Applications of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzofuran core with specific substitutions, contributes to its distinct chemical and biological properties.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It can be used as a starting material in condensation reactions with α-halo ketones or esters, typically using reagents like potassium permanganate for oxidation and nitric acid for nitration. The presence of functional groups such as chlorine and carboxylic acid allows for chemical transformations that introduce new functionalities and modify the molecule's properties.

Biology

This compound is investigated for its potential antimicrobial and anticancer properties. Research indicates that this compound has potential as an anti-inflammatory agent and has demonstrated the ability to inhibit certain cancer cell lines. Its structural features may enable interactions with biological targets, though further research is needed to fully understand the mechanisms of action.

Medicine

Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases. Interaction studies have focused on its binding affinity to biological targets, with preliminary findings suggesting that it may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies utilizing molecular docking and binding assays are necessary to understand these interactions and their therapeutic implications.

Industry

This compound is used in the synthesis of dyes, polymers, and other industrial chemicals. Its unique structure makes it valuable in both research and industrial applications.

Use as Mcl-1 Inhibitor

作用机制

The mechanism of action of 7-chloro-3-methyl-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: Known for its use in treating skin diseases.

Bergapten: Used in the treatment of inflammation.

Uniqueness

7-chloro-3-methyl-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

7-Chloro-3-methyl-benzofuran-2-carboxylic acid (7-Cl-3-Me-BCA) is a derivative of benzofuran, a heterocyclic compound recognized for its diverse biological and pharmacological activities. This compound features a carboxylic acid functional group and halogen substitution, which contribute to its unique reactivity and biological interactions. The molecular formula for 7-Cl-3-Me-BCA is C₁₀H₇ClO₃, with a molecular weight of approximately 210.61 g/mol. This article reviews the compound's biological activity, including its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.

The biological activity of 7-Cl-3-Me-BCA is primarily attributed to its interaction with various enzymes and proteins within biological systems. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic fluxes within cells. Additionally, it modulates gene expression and affects cell signaling pathways by interacting with key signaling molecules, influencing cellular responses to external stimuli.

Key Interactions

- Enzyme Inhibition : 7-Cl-3-Me-BCA inhibits enzymes that play crucial roles in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : It influences the expression of specific genes, impacting various cellular processes.

- Cell Signaling Pathways : The compound interacts with signaling molecules, affecting how cells respond to stimuli.

Biological Activities

Research indicates that 7-Cl-3-Me-BCA exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that 7-Cl-3-Me-BCA may inhibit certain cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Anti-inflammatory Effects : The structural features of 7-Cl-3-Me-BCA suggest potential applications as an anti-inflammatory agent, although further studies are needed to confirm this activity.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 14.91 ± 1.04 | |

| Antimicrobial | Gram-positive bacteria | MIC = 50 - 200 μg/mL | |

| Anti-inflammatory | Various | Not yet determined |

Study Insights

In a study evaluating the anti-proliferative effects of benzofuran derivatives on breast cancer cell lines, it was found that the compound significantly arrested cells at the G2-M phase of the cell cycle. This was evidenced by an increase in the sub-G1 phase population from 1.43% in control cells to 25.53% in treated cells .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid to improve yield and purity?

Synthesis optimization requires addressing reaction scalability, regioselectivity, and purification efficiency. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (as demonstrated for structurally related benzofurans) can improve atom economy and reduce intermediate isolation steps . Key steps include:

- Precursor Design : Use Mitsunobu reactions to prepare 3-(phenoxymethyl)benzofuran substrates, enabling rearrangement to γ,δ-unsaturated ketone intermediates .

- Oxidation Control : SeO₂-mediated oxidation of methyl groups can introduce functional diversity while maintaining core integrity .

- Purification : Column chromatography (e.g., using PE/EA gradients) followed by recrystallization via solvent diffusion enhances purity, as shown in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Prioritize ¹H/¹³C NMR for structural confirmation, focusing on:

- Benzofuran protons : Aromatic resonances at δ 6.8–7.5 ppm and methyl group splitting patterns (δ ~2.5 ppm) .

- Carboxylic acid protons : Broad signals around δ 12–14 ppm in DMSO-d₆ .

IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and Cl substituent vibrations (600–800 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₇ClO₃: theoretical 210.01) .

Q. What are the common synthetic routes for benzofuran-2-carboxylic acid derivatives?

Core strategies include:

- Friedländer Condensation : One-pot synthesis of quinoline-3-carboxylic acid derivatives via acid-catalyzed cyclization .

- Directed Arylation : Pd-catalyzed C–H activation to introduce substituents .

- Halogenation Adaptations : Chlorination at the 7-position via electrophilic substitution or halogen-exchange reactions, as seen in analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data for benzofuran-carboxylic acid derivatives?

Discrepancies often arise from solvent effects , tautomerism , or impurity interference . For example:

- NMR Shifts : Compare experimental ¹³C NMR data with computational predictions (DFT calculations) to validate assignments .

- Mass Fragmentation : Use tandem MS to distinguish between isobaric impurities and true molecular ions .

- X-ray Crystallography : Resolve ambiguous proton environments by analyzing crystal structures .

Q. What strategies can investigate the structure-activity relationships (SAR) of this compound?

- Bioisosteric Replacement : Substitute Cl with Br or CF₃ to assess electronic effects on bioactivity .

- Scaffold Hybridization : Integrate the benzofuran core into quinoline or naphthyridine systems, as shown in antiviral studies .

- Pharmacophore Mapping : Use docking simulations to correlate substituent positions (e.g., Cl at C7) with target binding (e.g., dihydroorotate dehydrogenase) .

Q. How does the choice of purification method impact isolation from complex reaction mixtures?

- Chromatography : Gradient elution (e.g., PE/EA 35:1) separates halogenated byproducts .

- Recrystallization : Solvent diffusion (e.g., DCM/hexane) minimizes co-precipitation of polar impurities .

- Acid-Base Partitioning : Leverage the carboxylic acid’s pH-dependent solubility for liquid-liquid extraction .

Q. How can the [3,3]-sigmatropic rearrangement be leveraged to synthesize diverse benzofuran derivatives?

- Mechanistic Flexibility : The rearrangement generates γ,δ-unsaturated ketones, which aromatize to 2-arylbenzofurans under thermal or acidic conditions .

- Functional Group Tolerance : Introduce substituents (e.g., methyl, formyl) at the 3-position via precursor modifications, enabling access to natural products like glycybenzofuran .

- Gram-Scale Applications : Optimize reaction stoichiometry and solvent systems (e.g., THF at reflux) for scalability .

Q. Methodological Tables

Table 1. Key Spectral Data for Benzofuran-Carboxylic Acid Derivatives

Table 2. Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cascade rearrangement | 75–85 | >95 | Gram-scale |

| Friedländer condensation | 60–70 | 90 | Limited |

属性

IUPAC Name |

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYZUBCAKLCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367946 | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32565-18-7 | |

| Record name | 7-Chloro-3-methyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32565-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。